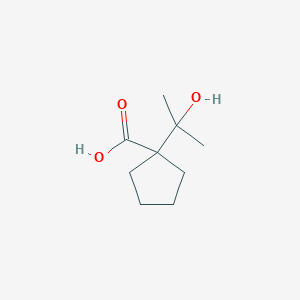

1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid

CAS No.:

Cat. No.: VC17747340

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16O3 |

|---|---|

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H16O3/c1-8(2,12)9(7(10)11)5-3-4-6-9/h12H,3-6H2,1-2H3,(H,10,11) |

| Standard InChI Key | QDZGAEORWVFLSC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1(CCCC1)C(=O)O)O |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid consists of a cyclopentane ring substituted at the 1-position with both a carboxylic acid (-COOH) and a 2-hydroxypropan-2-yl group (-C(CH₃)₂OH). This arrangement creates a sterically crowded environment around the central carbon, influencing the molecule’s tautomeric behavior, hydrogen-bonding capacity, and reactivity. The 2-hydroxypropan-2-yl group introduces a tertiary alcohol moiety, which may participate in hydrogen bonding or serve as a metabolic liability depending on the biological context .

The molecular formula is deduced as C₁₀H₁₆O₃ (calculated molecular weight: 200.27 g/mol), aligning with analogs such as 1-(2-propoxyethyl)cyclopentane-1-carboxylic acid (C₁₁H₂₀O₃, MW 200.27 g/mol) . Key structural features include:

-

A cyclopentane ring providing conformational rigidity.

-

A carboxylic acid group capable of ionic interactions.

-

A tertiary alcohol group contributing to polarity and solubility.

Tautomerism and Acid-Base Properties

Like cyclopentane-1,2-dione derivatives , the compound may exhibit tautomerism, though the presence of a hydroxyl group instead of a ketone limits enolization. The carboxylic acid group is expected to have a pKa ≈ 4–5, typical for aliphatic carboxylic acids, while the tertiary alcohol’s pKa is estimated at ~19–20, rendering it largely protonated under physiological conditions . This acidity profile suggests that the carboxylic acid moiety dominates ionic interactions in biological systems, while the hydroxyl group may contribute to solubility or metabolic stability.

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylic acid has been reported, analogous strategies from cyclopentane-carboxylic acid chemistry provide plausible pathways:

-

Alkylation of Cyclopentane-1-carboxylic Acid Derivatives:

Reacting cyclopentane-1-carboxylic acid with 2-bromo-2-methylpropanol under basic conditions could introduce the 2-hydroxypropan-2-yl group. This approach mirrors the synthesis of 1-(2-propoxyethyl)cyclopentane-1-carboxylic acid , where alkylation with brominated precursors was employed. -

Cyclization of α,β-Unsaturated Diones:

Following methods used for cyclopentane-1,2-dione derivatives , magnesium methoxide-mediated cyclization of a suitably substituted α,β-unsaturated dione precursor could yield the target compound.

Analytical Characterization

Hypothetical spectroscopic data can be extrapolated from related compounds:

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~3400 cm⁻¹ (O-H stretch of alcohol and acid).

-

NMR Spectroscopy:

-

¹H NMR: A singlet at δ 1.2–1.4 ppm for the six methyl protons of the -C(CH₃)₂OH group; a broad singlet at δ 2.5–3.0 ppm for the hydroxyl protons; and multiplet signals between δ 1.6–2.2 ppm for the cyclopentane ring protons.

-

¹³C NMR: A carbonyl carbon signal at ~180 ppm (carboxylic acid), quaternary carbons at ~70 ppm (cyclopentane C1) and ~75 ppm (C(CH₃)₂OH), and methyl carbons at ~25 ppm .

-

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its polar functional groups:

-

Aqueous Solubility: Moderate solubility in water due to the carboxylic acid and hydroxyl groups.

-

Lipophilicity: Predicted logP ≈ 1.5–2.0 (comparable to 2-(propan-2-yl)cyclopentane-1-carboxylic acid, logP ≈ 2.1 ), suggesting balanced membrane permeability.

Stability Considerations

The tertiary alcohol moiety may undergo oxidative metabolism, but analogs like cyclopentane-1,2-dione derivatives have demonstrated stability in plasma . Accelerated stability studies under acidic, basic, and oxidative conditions would be required to confirm degradation pathways.

Biological Activity and Applications

Predicted Pharmacological Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume